Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate
Description
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ester featuring a unique bicyclic framework with a chlorine substituent at position 2 and two methyl groups at position 4,3. Its molecular formula is C₉H₁₃ClO₄, with a molecular weight of 220.65 g/mol (estimated based on structural analogs).
Properties
Molecular Formula |
C9H13ClO4 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
methyl 2-chloro-7,7-dimethyl-1,6-dioxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO4/c1-7(2)8(4-5-13-7)9(10,14-8)6(11)12-3/h4-5H2,1-3H3 |
InChI Key |
LPXDXTFVCQVQKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCO1)C(O2)(C(=O)OC)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane with methyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, thiols, and alkoxides.
Hydrolysis Agents: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The presence of the chloro and ester groups can also influence the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituent positions and functional groups, which significantly alter their physicochemical properties and applications. The following table summarizes critical differences:
Key Observations:
- Chlorine Substitution: The presence of chlorine in the target compound increases molecular weight by ~34.4 g/mol compared to non-chlorinated analogs (e.g., Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate). Chlorine may enhance electrophilicity, making the compound more reactive in substitution reactions.
- Methyl Group Positioning : Shifting methyl groups from 4,4 to 7,7 (as in ) alters steric hindrance and may impact ring strain or solubility.
- Stability: Non-chlorinated derivatives (e.g., Methyl 2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate) are noted for instability, leading to discontinuation in commercial catalogs.
Physicochemical Properties
- Boiling Point: Data unavailable for the target compound, but non-chlorinated analogs (e.g., Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate) lack reported boiling points, suggesting high decomposition temperatures.
- Solubility : Chlorine likely reduces polarity compared to hydroxylated analogs (e.g., compounds in ), which exhibit broad OH-stretching in IR spectra.
Biological Activity
Methyl 2-chloro-4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate (CAS No. 1880830-23-8) is a compound characterized by its unique spirocyclic structure, which has garnered attention in various fields including medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 220.65 g/mol. The compound features a chlorine atom at the 2-position and two methyl groups at the 4 and 4 positions of the dioxaspiro structure, enhancing its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H13ClO4 |
| Molecular Weight | 220.65 g/mol |
| CAS Number | 1880830-23-8 |
Preliminary studies suggest that this compound may interact with specific enzymes or receptors within biological systems. Its unique spirocyclic structure allows it to fit into distinct binding sites, potentially acting as an inhibitor or modulator of various biochemical pathways. Research indicates that such compounds can influence cellular processes like signaling pathways and metabolic reactions.
Enzyme Inhibition Studies
Research has focused on the inhibition properties of this compound against various enzymes. For example, studies have shown that similar spirocyclic compounds can inhibit enzymes involved in cancer progression by interfering with protein-protein interactions crucial for tumor growth.
Case Study: Inhibition of c-Myc
A related study explored the inhibition of c-Myc dimerization by structurally analogous compounds. Although specific data on this compound is limited, it is hypothesized that its structural features may confer similar inhibitory capabilities against oncogenic pathways mediated by c-Myc .
Potential Therapeutic Applications
Given its biological activity profile, this compound holds promise for therapeutic applications in oncology and other diseases where enzyme modulation is beneficial. Its ability to interact with specific targets may lead to the development of novel therapeutic agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H13ClO4 | Contains chlorine at a different position |
| Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Lacks chlorine but retains similar dioxaspiro structure |
| Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate | C9H14O4 | Additional methyl group affecting reactivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
